Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane
Overview
Description
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane is a chemical compound with the molecular formula C15H25BO2Si . It is also known by other names such as 4-Trimethylsilylbenzeneboronic acid pinacol ester and 4-Trimethylsilylphenylboronic acid pinacol ester . It is typically stored in a dry environment at a temperature between 2-8°C .
Molecular Structure Analysis
The molecular weight of this compound is 276.26 g/mol . The InChI representation of the molecule is InChI=1S/C15H25BO2Si/c1-14(2)15(3,4)18-16(17-14)12-8-10-13(11-9-12)19(5,6)7/h8-11H,1-7H3
. The Canonical SMILES representation is B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)Si(C)C
.
Physical And Chemical Properties Analysis
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane has a molecular weight of 276.26 g/mol . It has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . The exact mass and monoisotopic mass of the compound are both 276.1716867 g/mol . The compound is a solid at room temperature .
Scientific Research Applications
-
Borylation of Alkylbenzenes
- Application Summary : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes .
- Methods of Application : This process typically involves the use of a palladium catalyst .
- Results or Outcomes : The outcome of this reaction is the formation of pinacol benzyl boronate .
-
Hydroboration of Alkynes and Alkenes
- Application Summary : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for the hydroboration of alkyl or aryl alkynes and alkenes .
- Methods of Application : This process typically involves the use of transition metal catalysts .
- Results or Outcomes : The specific outcomes can vary depending on the substrates and conditions used .
-
Borylation of Arenes
-
Preparation of Fluorenylborolane
-
Borylation of Arenes
-
Preparation of Fluorenylborolane
Safety And Hazards
properties
IUPAC Name |
trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO2Si/c1-10(2)11(3,4)14-12(13-10)8-9-15(5,6)7/h1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAMOTQUYWWPCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466167 | |
Record name | Trimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane | |
CAS RN |
159087-46-4 | |
Record name | 4,4,5,5-Tetramethyl-2-[2-(trimethylsilyl)ethynyl]-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159087-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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